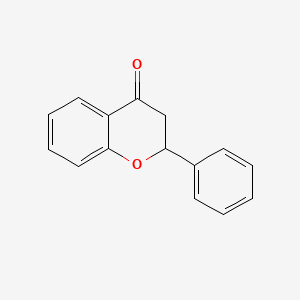

Flavanone

Vue d'ensemble

Description

La flavanone est un type de flavonoïde, qui est une classe de composés polyphénoliques présents dans diverses plantes. Ces composés sont connus pour leur structure cétonique aromatique et incolore dérivée de la flavone. Les flavanones se présentent souvent dans les plantes sous forme de glycosides et sont largement distribuées dans les agrumes. Elles jouent un rôle important dans le métabolisme des plantes et possèdent diverses activités biologiques, notamment des propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Applications De Recherche Scientifique

Flavanones have a wide range of applications in scientific research:

Chemistry: Used as intermediates in the synthesis of other flavonoids and related compounds.

Biology: Studied for their role in plant metabolism and defense mechanisms.

Medicine: Investigated for their potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities

Industry: Used as natural antioxidants in food and cosmetic products.

Mécanisme D'action

Les flavanones exercent leurs effets par divers mécanismes. Elles peuvent interagir avec plusieurs cibles moléculaires, notamment les enzymes et les récepteurs. Par exemple, l’hesperétine, une flavanone, inhibe l’activité des gènes de l’acyl-coenzyme A : cholestérol acyltransférase et réduit l’activité de la protéine de transfert des triglycérides microsomiques. Elle augmente également le récepteur des lipoprotéines de basse densité . De plus, les flavanones peuvent moduler les voies de signalisation impliquées dans l’inflammation, l’apoptose et le stress oxydatif .

Analyse Biochimique

Biochemical Properties

Flavanone participates in several biochemical reactions, primarily through its interaction with various enzymes and proteins. One key enzyme is this compound 3-hydroxylase, which catalyzes the hydroxylation of flavanones to dihydroflavonols, a crucial step in the biosynthesis of other flavonoids . This compound also interacts with cytochrome P450 enzymes, which are involved in its metabolism and modification. These interactions often involve the transfer of electrons and the formation of intermediate compounds, which can further participate in various metabolic pathways.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation . This compound can also modulate gene expression by interacting with transcription factors and influencing the transcription of specific genes. Additionally, this compound impacts cellular metabolism by acting as an antioxidant, scavenging reactive oxygen species (ROS), and protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This compound also acts as an enzyme inhibitor, particularly inhibiting enzymes involved in inflammation and cancer progression . Furthermore, this compound can modulate gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound in cell cultures has been associated with sustained antioxidant activity and protection against oxidative stress . Prolonged exposure may also lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can exhibit toxic effects, including liver damage and gastrointestinal disturbances . These adverse effects are often associated with the accumulation of this compound metabolites, which can interfere with normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway, which leads to the biosynthesis of various flavonoids . Enzymes such as chalcone synthase and this compound 3-hydroxylase play crucial roles in these pathways . This compound can also influence metabolic flux by modulating the activity of key enzymes and altering the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported by specific transporter proteins, such as multidrug resistance-associated proteins (MRPs) and glutathione S-transferases (GSTs) . These transporters facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. Additionally, this compound can bind to plasma proteins, which aids in its distribution throughout the body .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization can influence its activity and function. For example, this compound localized in the nucleus can directly interact with transcription factors and modulate gene expression . Post-translational modifications, such as phosphorylation, can also affect the subcellular localization and activity of this compound .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Les flavanones peuvent être synthétisées selon plusieurs méthodes. Une approche courante implique la cyclisation intramoléculaire de 2’-hydroxychalcones. Cette méthode utilise généralement la réaction de condensation de Claisen-Schmidt pour former l’intermédiaire 2’-hydroxychalcone, qui subit ensuite une cyclisation pour produire la flavanone . Une autre méthode implique la cyclisation oxydative catalysée par le palladium(II) de 2’-hydroxydihydrochalcones. Ce processus est efficace et polyvalent, permettant la production de diverses flavanones dans des conditions douces .

Méthodes de production industrielle : La production industrielle de flavanones implique souvent l’extraction à partir de sources naturelles, telles que les agrumes. Le processus d’extraction comprend généralement des étapes telles que l’extraction par solvant, la purification et la cristallisation pour obtenir des flavanones de haute pureté. Des méthodes d’extraction assistées par enzymes sont également utilisées pour améliorer le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : Les flavanones subissent diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Par exemple, les flavanones peuvent être oxydées pour former des flavones, une classe de composés étroitement apparentés. Ce processus d’oxydation nécessite souvent de puissants oxydants comme l’iode .

Réactifs et conditions courants :

Oxydation : Iode ou autres oxydants forts.

Réduction : Borohydrure de sodium ou autres agents réducteurs.

Substitution : Divers électrophiles et nucléophiles dans des conditions appropriées.

Principaux produits :

Oxydation : Flavones.

Réduction : Flavan-4-ols.

Substitution : Diverses flavanones substituées en fonction des réactifs utilisés

4. Applications de la recherche scientifique

Les flavanones ont une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisées comme intermédiaires dans la synthèse d’autres flavonoïdes et composés apparentés.

Biologie : Étudiées pour leur rôle dans le métabolisme des plantes et les mécanismes de défense.

Médecine : Investiguées pour leurs effets thérapeutiques potentiels, notamment leurs activités antioxydantes, anti-inflammatoires et anticancéreuses

Industrie : Utilisées comme antioxydants naturels dans les produits alimentaires et cosmétiques.

Comparaison Avec Des Composés Similaires

Les flavanones sont structurellement similaires à d’autres flavonoïdes, tels que les flavones, les flavonols et les isoflavones. elles se distinguent par leur liaison C2-C3 saturée, ce qui les distingue des flavones et des flavonols qui présentent une double liaison à cette position. Cette différence structurelle influence leur réactivité chimique et leur activité biologique .

Composés similaires :

Flavones : Diffèrent en ayant une double liaison entre C2 et C3.

Flavonols : Similaires aux flavones mais avec un groupe hydroxyle en position C3.

Isoflavones : Diffèrent en ayant le groupe phényle en position C3 au lieu de C2

Les flavanones, avec leur structure unique et leurs activités biologiques diverses, continuent d’être un sujet de recherche important dans divers domaines scientifiques.

Propriétés

IUPAC Name |

2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022318 | |

| Record name | Flavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-26-3 | |

| Record name | (±)-Flavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX22P730FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

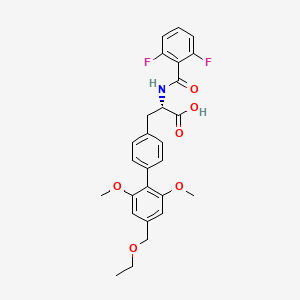

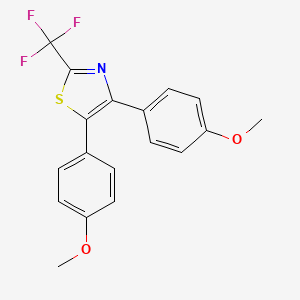

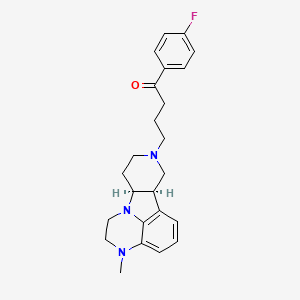

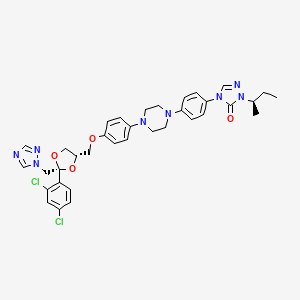

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

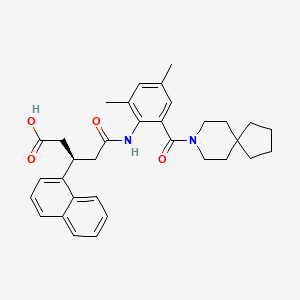

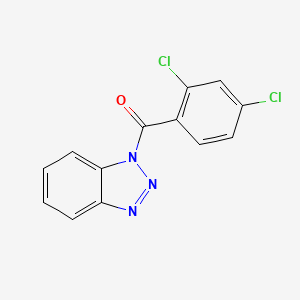

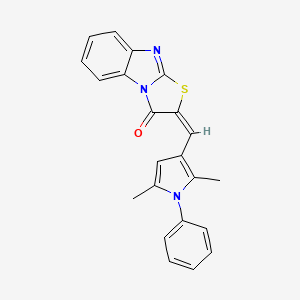

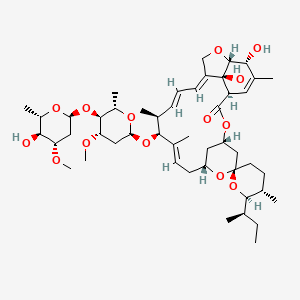

Feasible Synthetic Routes

Q1: What is the basic chemical structure of flavanones?

A1: Flavanones belong to the flavonoid family and are chemically characterized by a diphenylpropane structure (C6-C3-C6) forming two benzene rings (A and B) linked by a three-carbon chain that forms a closed pyran ring (C) with a ketone group at position 4.

Q2: Can you provide the molecular formula and weight of a specific flavanone?

A2: Let's take the example of naringenin, a common this compound found in citrus fruits. Its molecular formula is C15H12O5, and its molecular weight is 272.25 g/mol.

Q3: How can you differentiate between various this compound derivatives using spectroscopic techniques?

A3: Spectroscopic methods are crucial for structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy can identify the specific hydrogen and carbon environments, while mass spectrometry (MS) provides the molecular weight and fragmentation patterns. Additionally, UV-Vis spectroscopy helps characterize the electronic transitions related to the chromophore systems within the this compound structure [, , , , , ].

Q4: How do flavanones interact with biological targets?

A4: Flavanones exert their biological effects through various mechanisms. They have been shown to interact with enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), inhibiting its reductase activity []. They can also modulate gene expression, influencing pathways related to inflammation, cell interactions, and vascular function []. Additionally, flavanones have demonstrated antioxidant properties by scavenging free radicals and inhibiting oxidative stress [, , , ].

Q5: What are the downstream effects of this compound interactions with their targets?

A5: The downstream effects of this compound interactions are diverse and depend on the specific target and biological context. For example, inhibiting 11β-HSD1 reductase activity can impact glucocorticoid metabolism and potentially benefit diabetes management []. Modulating gene expression can affect cellular processes like inflammation and vascular function, potentially contributing to cardiovascular health []. Additionally, their antioxidant properties can protect against cellular damage caused by oxidative stress [, , , ].

Q6: Have any studies investigated the interaction of flavanones with DNA?

A6: Yes, research suggests that certain flavanones, such as 6-hydroxythis compound, exhibit weak interactions with DNA []. This interaction could be relevant for understanding their potential protective effects against DNA damage caused by oxidative stress.

Q7: How do structural modifications of flavanones influence their biological activity?

A7: Structural modifications significantly impact this compound activity. Studies have shown that the presence and position of hydroxyl groups, prenyl groups, and glycosylation can alter their cytotoxicity, antioxidant potential, and enzyme inhibitory activity [, , , , ]. For example, the addition of a lavandulyl and hydroxyl group to the this compound structure significantly enhances cytotoxic activity against mouse macrophage-like Raw 264.7 cells []. Similarly, the presence of a 6-methoxy group in flavanones contributes to their ability to inhibit the bitter taste receptor hTAS2R39 [].

Q8: Are there specific structural features of flavanones that contribute to their bitterness?

A8: Yes, research using bitter taste receptor assays has identified specific structural features contributing to the bitterness of flavanones. The presence of three hydroxyl substitutions on the A and B rings, along with specific hydrogen bond donor and acceptor sites and hydrophobic aromatic rings, are associated with activation of bitter taste receptors like hTAS2R14 and hTAS2R39 [].

Q9: What is known about the metabolism of flavanones in humans?

A9: Flavanones undergo extensive metabolism in the body, primarily in the liver and intestines. They are metabolized into glucuronide and sulfate conjugates, which are then excreted in urine. Studies have shown significant interindividual variability in this compound bioavailability and metabolism, likely influenced by factors such as genetics, gut microbiota composition, and dietary habits [, , ]. For instance, genetic polymorphisms in genes encoding sulfotransferases (SULT1A1 and SULT1C4) and the ABCC2 transporter are associated with variations in the excretion of phase II this compound metabolites after orange juice consumption [].

Q10: Can urine this compound concentrations be used as reliable biomarkers of dietary intake?

A10: While urinary excretion of this compound metabolites is used to assess this compound intake, research suggests that urine concentrations may not be ideal biomarkers due to the significant variability in bioavailability and metabolism []. Factors like dose-dependent renal clearance further complicate the interpretation of urinary this compound levels [].

Q11: How do factors like food processing and the presence of other dietary components influence this compound bioavailability?

A11: Technological treatments applied to food products, such as high-pressure homogenization, can affect this compound solubility and particle size, impacting their absorption []. Moreover, consuming flavanones with other dietary components like oat β-glucan can significantly reduce their bioavailability []. For example, ingesting orange juice with 6 g of β-glucan significantly reduced the urinary excretion of this compound metabolites compared to consuming orange juice alone, suggesting reduced absorption [].

Q12: What are the potential applications of flavanones in various fields?

A12: Flavanones hold promise for applications in diverse fields due to their wide range of biological activities. Their antioxidant and anti-inflammatory properties make them attractive candidates for developing functional foods and nutraceuticals [, , , ]. They also show potential as antimicrobial agents, particularly against Gram-positive bacteria, which could be valuable for food preservation and pharmaceutical development [, ]. Furthermore, research suggests potential applications in managing metabolic disorders like diabetes and cardiovascular diseases [, , , ].

Q13: What are some future research directions for exploring the therapeutic potential of flavanones?

A13: Further research is necessary to fully understand the therapeutic potential of flavanones. Conducting well-designed clinical trials with standardized this compound doses and formulations is crucial to confirm their efficacy and safety in humans [, ]. Investigating the impact of interindividual variability in metabolism and bioavailability on therapeutic outcomes is also crucial for developing personalized dietary recommendations [, ]. Furthermore, exploring the synergistic effects of flavanones with other bioactive compounds could lead to novel therapeutic strategies [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one](/img/structure/B1672695.png)